molecular formula C20H17N5O3S B13936730 4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide

4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide

Cat. No.: B13936730
M. Wt: 407.4 g/mol
InChI Key: PFZAUIXGTSABGQ-UHFFFAOYSA-N
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Description

4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a formylphenyl group, an imidazo[1,2-b]pyridazine core, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyridazine core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-b]pyridazines, such as:

    6-Chloroimidazo[1,2-b]pyridazine: Known for its anti-tuberculosis activity.

    3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Used in the synthesis of various pharmaceuticals.

    4-(3-Bromo-imidazo[1,2-b]pyridazin-6-yloxy)-pentyl-dimethyl-amine: Studied for its potential as a therapeutic agent .

The uniqueness of 4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

4-[[[3-(3-formylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide

InChI

InChI=1S/C20H17N5O3S/c21-29(27,28)17-6-4-14(5-7-17)11-22-19-8-9-20-23-12-18(25(20)24-19)16-3-1-2-15(10-16)13-26/h1-10,12-13H,11H2,(H,22,24)(H2,21,27,28)

InChI Key

PFZAUIXGTSABGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)C=O

Origin of Product

United States

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